Oxazol-5-amine

Catalog No.
S652749
CAS No.
97958-46-8
M.F
C3H4N2O
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazol-5-amine

CAS Number

97958-46-8

Product Name

Oxazol-5-amine

IUPAC Name

1,3-oxazol-5-amine

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2

InChI Key

YBEAMOBHNFDQMM-UHFFFAOYSA-N

SMILES

C1=C(OC=N1)N

Synonyms

5-aminooxazole

Canonical SMILES

C1=C(OC=N1)N

Fluorescent Probes:

Oxazol-5-amine derivatives, particularly those with aromatic substituents, exhibit valuable properties as fluorescent probes. These probes possess high photostability, good solubility in organic solvents, and tunable emission wavelengths, making them suitable for various biological applications. Some specific examples include:

  • Imaging Biomolecules: Researchers have employed oxazol-5-amine based probes for the selective labeling and visualization of biomolecules like DNA, RNA, and proteins []. These probes can be designed to target specific functionalities within the biomolecule, enabling researchers to study their interactions and localization within cells.
  • Detection of Metal Ions: Certain oxazol-5-amine derivatives exhibit fluorescence quenching upon binding to specific metal ions. This property allows them to be used as sensitive and selective sensors for the detection of these ions in biological and environmental samples [].

Medicinal Chemistry:

The diverse structural features and potential bioactivity of oxazol-5-amine derivatives have drawn interest in medicinal chemistry research. Studies have explored their potential as:

  • Antimicrobial and Antifungal Agents: Some oxazol-5-amine derivatives have demonstrated promising activity against various bacteria and fungi, suggesting their potential as future therapeutic agents [].
  • Anticancer Agents: Researchers have investigated the antiproliferative and pro-apoptotic effects of certain oxazol-5-amine derivatives on cancer cells, suggesting their potential role in cancer treatment development [].

Material Science:

Oxazol-5-amine derivatives have also found applications in material science due to their unique properties:

  • Organic Light-Emitting Diodes (OLEDs): Some oxazol-5-amine derivatives possess excellent thermal stability and efficient light-emitting properties, making them potential candidates for use in OLEDs [].
  • Polymers: The incorporation of oxazol-5-amine moieties into polymer structures can enhance their thermal stability, mechanical properties, and flame retardancy, finding potential applications in various fields.

Oxazol-5-amine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. Its molecular formula is C3H4N2O, and it features an amine group attached to the oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • N-acylation: This reaction involves the introduction of an acyl group into the amine, which can lead to the formation of oxazol-5(4H)-ones. This process can be facilitated using coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents .
  • Cyclodehydration: Following N-acylation, cyclodehydration can occur, resulting in the formation of cyclic compounds from linear precursors .
  • Recyclization: Oxazol-5-amines can undergo recyclization reactions, particularly when electron-withdrawing groups are present at specific positions on the ring .

Research has shown that oxazol-5-amines exhibit various biological activities:

  • Neuroprotective Effects: Some derivatives have been identified as multi-target directed ligands for the treatment of Alzheimer's disease, showing potential in inhibiting acetylcholinesterase and butyrylcholinesterase .
  • Anti-inflammatory Properties: Certain oxazol-5-amines have been evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes .

These biological activities highlight the compound's potential as a therapeutic agent.

Several methods exist for synthesizing oxazol-5-amines:

  • One-Pot Synthesis: A method utilizing DMT-MM allows for the efficient synthesis of oxazol-5(4H)-ones from amino acids and carboxylic acids in a single reaction step .
  • Recyclization Reactions: The recyclization of 5-amino-oxazoles can be achieved through various pathways, often involving electron-withdrawing groups to facilitate the reaction .
  • Diverse Scaffold Approaches: Techniques such as diversity-oriented synthesis have been employed to create libraries of oxazol derivatives with varied biological activities .

Oxazol-5-amines find applications primarily in medicinal chemistry:

  • Drug Development: Their derivatives are being investigated for potential use as drugs targeting neurodegenerative diseases like Alzheimer's.
  • Chemical Biology: They serve as building blocks for synthesizing more complex molecules with desired biological properties.

Studies have focused on the interactions of oxazol-5-amines with various biological targets:

  • Cholinesterase Inhibition: Research indicates that certain oxazol-5-amines effectively inhibit cholinesterase enzymes, which are crucial in neurotransmission and are implicated in Alzheimer's disease pathology .
  • Inflammatory Pathways: The ability of some derivatives to inhibit 5-lipoxygenase suggests potential roles in modulating inflammatory responses .

These interaction studies are essential for understanding the therapeutic potential of oxazol-5-amines.

Oxazol-5-amines share structural similarities with other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
Isoxazol-5-amineContains a nitrogen atom at position 1 instead of 2Exhibits different biological activities compared to oxazol derivatives
BenzoxazoleA fused benzene and oxazole ringKnown for its antibacterial and antifungal properties
ThiazoleContains sulfur instead of oxygenOften exhibits different reactivity patterns and biological activities

Oxazol-5-amines stand out due to their specific amine functionality and diverse biological activity profiles, making them unique among similar compounds.

The molecular architecture of oxazol-5-amine is characterized by a planar five-membered heterocyclic ring containing one nitrogen atom at position 3 and one oxygen atom at position 1, with an amino substituent positioned at carbon-5 of the ring system. The compound possesses the molecular formula C₃H₄N₂O and exhibits a molecular weight of 84.08 grams per mole, representing one of the smallest members of the aminooxazole family. The systematic IUPAC nomenclature designation for this compound is 1,3-oxazol-5-amine, which precisely describes the positional relationships between the heteroatoms and the amino functional group within the ring structure. The Chemical Abstracts Service has assigned the registry number 97958-46-8 to this specific isomer, distinguishing it from other oxazole amino derivatives such as the isomeric 1,2-oxazol-5-amine (isoxazol-5-amine).

The structural representation through various chemical notation systems provides comprehensive insight into the molecular geometry and connectivity patterns of oxazol-5-amine. The SMILES notation C1=C(OC=N1)N succinctly captures the ring connectivity and amino substitution pattern, while the InChI representation InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 provides a standardized description of the molecular structure. The compound exhibits significant bond length variations within the oxazole ring system, with C-N and C-O bonds displaying characteristics intermediate between single and double bond character due to aromatic delocalization. The planarity of the oxazole ring is maintained through resonance interactions, with bond angles approximating those expected for sp²-hybridized carbon centers. The amino group at position 5 introduces additional electronic complexity, serving as both an electron-donating substituent through resonance and a potential coordination site for metal complexation or hydrogen bonding interactions.

Table 1: Fundamental Molecular Properties of Oxazol-5-amine

PropertyValueReference
Molecular FormulaC₃H₄N₂O
Molecular Weight84.08 g/mol
CAS Registry Number97958-46-8
IUPAC Name1,3-oxazol-5-amine
InChI KeyYBEAMOBHNFDQMM-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count0
Topological Polar Surface Area52 Ų
XLogP3-AA0

The electronic structure of oxazol-5-amine exhibits unique characteristics arising from the interplay between the electronegative heteroatoms and the aromatic π-system. The presence of both nitrogen and oxygen atoms within the ring creates regions of electron deficiency, particularly at carbons 2 and 4, while the amino substituent at position 5 provides electron density through resonance donation. This electronic distribution pattern significantly influences the chemical reactivity of the compound, with nucleophilic attack often occurring at electron-deficient positions while electrophilic reactions are favored at the amino-substituted carbon. The aromatic character of the oxazole ring is somewhat reduced compared to benzene due to the presence of heteroatoms, but sufficient delocalization exists to maintain planarity and provide thermodynamic stability.

Historical Context in Organic Synthesis Literature

The historical development of oxazol-5-amine chemistry traces its origins to the broader investigation of five-membered heterocycles initiated in the early twentieth century, when organic chemists began systematically exploring the synthesis and properties of nitrogen-oxygen containing aromatic systems. Early synthetic approaches to oxazole derivatives emerged from studies of amino acid chemistry and peptide synthesis, where researchers discovered that certain cyclization reactions of N-acyl amino acids could yield oxazole-containing products. The specific targeting of 5-amino substituted oxazoles represented a significant advancement in heterocyclic synthesis methodology, as traditional approaches often yielded complex mixtures or required harsh reaction conditions that limited functional group tolerance.

Pioneering work in the 1990s and early 2000s established several reliable synthetic routes to oxazol-5-amine derivatives, with notable contributions from research groups focusing on multicomponent synthesis strategies. The development of aluminum-based Lewis acid catalyzed condensations between α-chloroglycinates and isonitriles emerged as a particularly significant advancement, providing access to 5-amino-oxazole-4-carboxylates with excellent regioselectivity and functional group compatibility. This methodology represented a departure from earlier approaches that relied heavily on harsh cyclization conditions or multi-step synthetic sequences with low overall yields. The introduction of novel coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride enabled one-pot synthesis protocols that significantly improved the practical accessibility of oxazol-5-amine derivatives.

The evolution of oxazol-5-amine synthesis methodology has been closely intertwined with advances in pharmaceutical chemistry, where the unique structural features of these compounds have proven valuable for drug design applications. The recognition that oxazole-containing pharmaceuticals often exhibit superior pharmacokinetic profiles compared to analogous structures lacking the heterocyclic core has driven intensive research into efficient synthetic approaches. More than twenty FDA-approved drugs currently incorporate oxazole or isoxazole nuclei, including notable examples such as Tafamidis and Oxaprozin, demonstrating the clinical relevance of this heterocyclic system. The pharmaceutical applications have, in turn, stimulated development of more sophisticated synthetic methodologies, including enantioselective approaches for preparing chiral oxazol-5-amine derivatives with defined stereochemistry.

Contemporary research in oxazol-5-amine chemistry has expanded to encompass recyclization strategies that exploit the latent reactivity of the amino group and the electrophilic character of specific ring positions. These approaches have revealed that 5-amino-oxazoles can serve as versatile intermediates for constructing more complex heterocyclic frameworks through nucleophilic attack at the 2-position or 5-position of the oxazole ring. The development of cascade reaction sequences incorporating initial oxazol-5-amine formation followed by subsequent cyclization reactions has emerged as a powerful strategy for rapidly assembling polycyclic structures relevant to natural product synthesis and pharmaceutical applications. These methodological advances have positioned oxazol-5-amine as a central building block in modern heterocyclic chemistry, with ongoing research continuing to expand the scope of its synthetic utility and biological applications.

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of oxazole derivatives. Comprehensive diffraction studies have revealed crucial structural parameters for the oxazole framework and its substituted analogs.

Primary Structural Features

The oxazole ring system exhibits characteristic near-planar geometry with specific bond lengths and angles that define its aromatic character [3] [4]. In oxazol-5(4H)-one derivatives, the carbonyl C=O bond length typically measures approximately 1.20 Å, while the nitrogen-carbon bonds within the ring show lengths around 1.35 Å, consistent with partial double-bond character due to aromatic delocalization [3] [5]. The five-membered heterocyclic ring demonstrates minimal deviation from planarity, with root-mean-square deviations typically less than 0.01 Å [6].

Intermolecular Interactions and Crystal Packing

Crystal structure determinations have consistently revealed that oxazole derivatives stabilize through a network of weak intermolecular interactions [8]. The most prevalent packing motifs include:

  • Hydrogen bonding networks: N-H···N and C-H···O interactions that form extended two-dimensional networks
  • π-π stacking interactions: Aromatic rings align in parallel configurations with typical interplanar distances of 3.3-3.7 Å [8]
  • C-H···π interactions: Contribute to the overall crystal stability and influence molecular orientation

A representative example from crystallographic studies shows that in 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one, molecules link through pairs of intermolecular C-H···O hydrogen bonds, forming centrosymmetric dimers with the R₂²(14) graph-set motif [9]. The crystal structure is further stabilized by intramolecular weak interactions and C-O···π stacking interactions.

Space Group Distribution and Symmetry

Statistical analysis of reported oxazole crystal structures reveals preferential crystallization in specific space groups. The most commonly observed space groups include P21/n, P21/c, P-1, and Pbca, reflecting the molecular symmetry and preferred packing arrangements [4] [10]. The choice of space group often correlates with the nature and position of substituents on the oxazole ring.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Substituent Identification

Spectroscopic characterization provides essential information for structural elucidation and substituent identification in oxazol-5-amine derivatives. Each analytical technique contributes unique insights into different aspects of molecular structure.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of oxazol-5-amine reveals characteristic chemical shift patterns that enable unambiguous structural assignment [11] [12]. The amine protons typically appear as broad signals in the range of 4.0-6.0 ppm, with the exact position influenced by hydrogen bonding and solvent effects [13]. The oxazole ring proton at C-4 position resonates between 5.5-6.5 ppm, showing characteristic downfield shift due to the deshielding effect of the adjacent nitrogen and oxygen atoms [14].

¹³C Nuclear Magnetic Resonance provides complementary information about the carbon framework [15]. The oxazole carbons exhibit distinctive chemical shifts: C-3 typically appears between 150-170 ppm, C-5 between 150-160 ppm, and C-4 between 85-100 ppm. These shifts reflect the electronic environment created by the heterocyclic nitrogen and oxygen atoms and their influence on electron density distribution [12].

Infrared Spectroscopy Characterization

Infrared spectroscopy offers valuable information about functional groups and molecular vibrations [16] [17]. Key diagnostic frequencies for oxazol-5-amine include:

  • N-H stretching vibrations: Appear in the region 3300-3500 cm⁻¹, often showing multiple bands due to symmetric and asymmetric stretching modes
  • C=N stretching vibrations: Characteristic peaks between 1600-1650 cm⁻¹ indicate the presence of the imine functionality within the oxazole ring
  • Oxazole ring vibrations: Strong absorption bands in the range 1555-1590 cm⁻¹ are diagnostic for the oxazole heterocycle [18]

The infrared spectrum can also provide information about intermolecular hydrogen bonding patterns, which manifest as broadening and shifting of the N-H stretching frequencies [16].

Mass Spectrometry Analysis

Mass spectrometric analysis confirms molecular weight and provides structural information through fragmentation patterns [19] [14]. For oxazol-5-amine (C₃H₄N₂O), the molecular ion peak appears at m/z 84.08, corresponding to the exact molecular mass. Characteristic fragmentation includes loss of the amino group (loss of 16 mass units) and various ring cleavage patterns that provide structural confirmation.

Higher resolution mass spectrometry techniques, including tandem mass spectrometry, enable detailed structural elucidation of substituted derivatives and can distinguish between isomeric compounds through their unique fragmentation pathways [14].

Density Functional Theory Studies on Electronic Properties

Computational chemistry approaches, particularly Density Functional Theory calculations, have provided unprecedented insights into the electronic structure and properties of oxazol-5-amine systems [20] [21] [22].

Frontier Molecular Orbital Analysis

DFT calculations reveal crucial information about the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which govern chemical reactivity [9] [23]. For oxazol-5-amine derivatives, typical HOMO energies range from -6.0 to -7.0 eV, while LUMO energies span -1.0 to -2.0 eV [20] [22]. The HOMO-LUMO energy gap, typically 5.0-6.0 eV, indicates the compound's electronic stability and chemical hardness [21] [24].

Electronic Distribution and Charge Analysis

Natural population analysis and Hirshfeld charge calculations provide detailed insights into electron distribution within the oxazole framework [25] [26]. The nitrogen atoms in the ring typically carry negative charges, while carbon atoms show varying charge distributions depending on their position and local electronic environment. Substituent effects significantly influence this charge distribution, with electron-donating groups increasing electron density and electron-withdrawing groups decreasing it [25].

Global Reactivity Descriptors

Computational studies have established several key reactivity descriptors for oxazole systems [26]:

  • Chemical potential: Typically ranges from 3.5-4.5 eV, indicating the tendency to accept or donate electrons
  • Chemical hardness: Values between 2.5-3.5 eV reflect the resistance to charge transfer
  • Electrophilicity index: Ranging from 2.0-4.0 eV, quantifies the electrophilic character

These descriptors help predict chemical behavior and reactivity patterns in various chemical environments [25] [26].

Substituent Effects on Electronic Properties

DFT calculations have systematically investigated how different substituents influence electronic properties [25] [26]. Electron-donating groups such as methyl groups raise HOMO energy levels, increasing nucleophilic character, while electron-withdrawing groups like phenyl substituents lower LUMO energies, enhancing electrophilic behavior. The magnitude of these effects correlates with the inductive and resonance properties of the substituents [27].

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy provides essential information about spatial relationships and conformational preferences in oxazole derivatives [28] [29] [30].

Methodology and Applications

NOESY experiments detect through-space interactions between protons, enabling determination of three-dimensional molecular structure in solution [29]. For oxazole systems, NOESY analysis has been particularly valuable in:

  • Establishing the relative configuration of substituents
  • Determining preferred conformations of flexible side chains
  • Investigating intramolecular hydrogen bonding patterns
  • Analyzing molecular dynamics and conformational equilibria

Conformational Studies of Substituted Systems

Detailed NOESY analysis of phorboxazole bis-oxazole oxane fragment analogs revealed that the six-membered oxane ring exists in rapid equilibrium between two accessible chair conformers in an approximate ratio of 70:30 [29]. The conformational preferences were investigated through analysis of ³J(HH) coupling constants and NOE enhancements obtained from one-dimensional and two-dimensional NOESY experiments.

Structural Validation Through NOE Constraints

NOESY-derived distance constraints serve as crucial input for molecular dynamics simulations and structure refinement calculations [28]. These constraints help validate computational predictions and provide experimental verification of theoretical conformational models. The integration of NOESY data with computational chemistry approaches has proven particularly powerful for understanding the solution-phase behavior of complex oxazole derivatives.

Dynamic Behavior and Exchange Processes

Advanced NOESY techniques can detect conformational exchange processes on the NMR timescale [30]. For oxazole derivatives with flexible substituents, variable-temperature NOESY experiments provide information about activation barriers for conformational interconversion and help identify the dominant conformational states under different conditions.

Dates

Last modified: 08-15-2023

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